Dual Gαq/Gαs Full Agonism vs. TAK-875 Partial Agonism
GPR40 agonist 1 is a dual Gαq and Gαs-coupled full agonist, whereas TAK-875 acts exclusively as a Gαq-coupled partial agonist. In a cAMP accumulation assay, GPR40 agonist 1 robustly stimulated Gαs-mediated cAMP production, while TAK-875 exhibited negligible activity in this pathway [1]. In the Gαq-mediated intracellular calcium mobilization assay, GPR40 agonist 1 acted as a full agonist with an EC50 of ~72 nM and a maximal response (Top) of 136.3% relative to the endogenous ligand linoleic acid (500 µM), whereas TAK-875 is a partial agonist with an EC50 of 72 nM and a Top of approximately 70% [2]. This dual G protein coupling profile is a direct consequence of GPR40 agonist 1 binding to the distinct allosteric site A2, which stabilizes intracellular loop 2 (ICL2) in a conformation permissive for Gαs engagement [1].
| Evidence Dimension | Gαs coupling (cAMP accumulation) and Gαq coupling (calcium mobilization) |
|---|---|
| Target Compound Data | Gαs: robust cAMP stimulation; Gαq: EC50 ~72 nM, Top = 136.3% |
| Comparator Or Baseline | TAK-875: Gαs: negligible; Gαq: EC50 72 nM, Top ~70% (partial agonist) |
| Quantified Difference | Gαs activity (present vs. absent); Gαq efficacy difference of ~66 percentage points in maximal response relative to linoleic acid |
| Conditions | cAMP accumulation assay and intracellular calcium mobilization assay in HEK293 cells stably expressing human GPR40 |
Why This Matters
This unique dual G protein coupling profile enables investigation of Gαs-mediated signaling pathways (e.g., incretin secretion via cAMP) that are not accessible with partial agonists, providing a more complete pharmacological tool for dissecting GPR40 biology.
- [1] Ho, J. D., Chau, B., Rodgers, L., Lu, F., Wilbur, K. L., Otto, K. A., Chen, Y., Song, M., Riley, J. P., Yang, H. C., Reynolds, N. A., Kahl, S. D., Lewis, A. P., Groshong, C., Madsen, R. E., Conners, K., Lineswala, J. P., Gheyi, T., Saif, E., ... & Stout, C. D. (2018). Structural basis for GPR40 allosteric agonism and incretin stimulation. Nature Communications, 9, 1645. View Source
- [2] Ho, J. D., et al. (2018). Nature Communications, 9, 1645. Figure 1b legend. View Source
